benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
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Overview
Description
Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is known for its unique spirocyclic structure, which includes a benzyl group, a hydroxy group, and an azaspiro octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzyl halide with a hydroxy-azaspiro compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyl group or to convert the hydroxy group to a hydrogen atom.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of a simpler hydrocarbon structure .
Scientific Research Applications
Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate analogs: Compounds with similar spirocyclic structures but different substituents.
Spirocyclic compounds: Other spirocyclic molecules with varying functional groups and ring systems.
Uniqueness
This compound is unique due to its specific combination of a benzyl group, hydroxy group, and azaspiro octane ring.
Properties
CAS No. |
124032-31-1 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-13-6-7-15(8-9-15)16(10-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
InChI Key |
IDRYIYLOYFOQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)N(CC1O)C(=O)OCC3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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